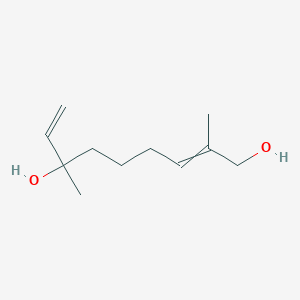![molecular formula C14H30O2S B14663678 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL CAS No. 51026-30-3](/img/structure/B14663678.png)
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL is an organic compound that belongs to the class of fatty alcohols. It is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a dodecane backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL can be synthesized through several methods. One common approach involves the reaction of dodecanol with 2-mercaptoethanol under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.
Major Products
Oxidation: Formation of dodecanone or dodecanoic acid.
Reduction: Formation of dodecanethiol.
Substitution: Formation of various substituted dodecanes.
Applications De Recherche Scientifique
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, lubricants, and personal care products.
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanol: A fatty alcohol with a similar dodecane backbone but lacking the sulfanyl group.
2-Mercaptoethanol: Contains a hydroxyl and sulfanyl group but with a shorter ethane backbone.
Lauryl Alcohol: Another fatty alcohol with a similar structure but different functional groups.
Uniqueness
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its amphiphilic nature makes it particularly useful in applications requiring surfactant properties.
Propriétés
Numéro CAS |
51026-30-3 |
|---|---|
Formule moléculaire |
C14H30O2S |
Poids moléculaire |
262.45 g/mol |
Nom IUPAC |
1-(2-hydroxyethylsulfanyl)dodecan-2-ol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3 |
Clé InChI |
FHGMHELGXQMEOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CSCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


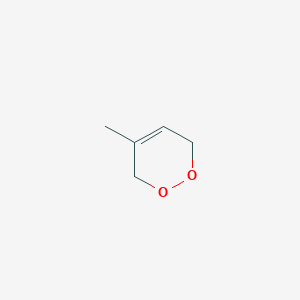
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
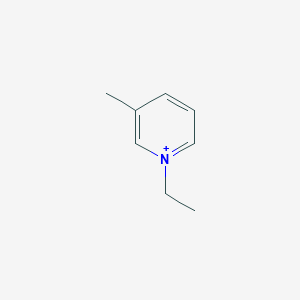
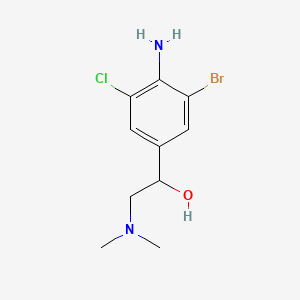
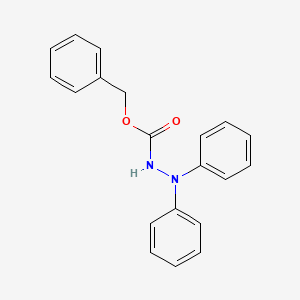
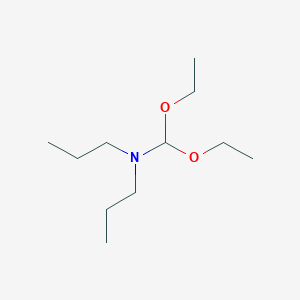

![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
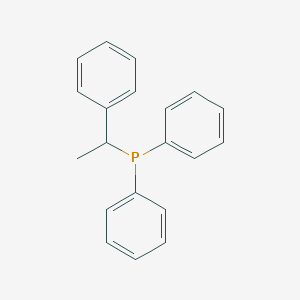
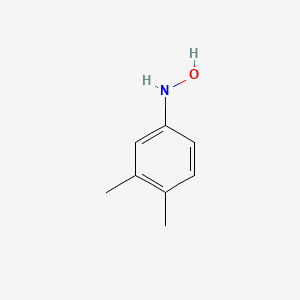
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)

